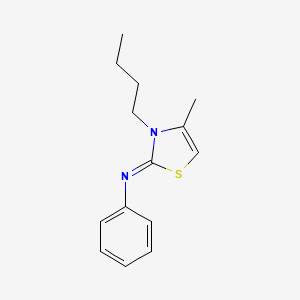
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a chemical compound belonging to the thiazoline family Thiazolines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including a butyl group, a methyl group, and a phenyl group attached to the thiazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-butylthiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to facilitate the formation of the thiazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines with different functional groups.
科学研究应用
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism by which (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.
相似化合物的比较
Similar Compounds
(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one: This compound shares a similar structural framework but differs in the functional groups attached to the thiazoline ring.
(2Z)-2-butenedioic acid compound with 4-[(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy}phenyl)sulfanyl]benzoic acid: Another structurally related compound with different substituents.
Uniqueness
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-butyl-4-methyl-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXKDUJXZQEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2628798.png)
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
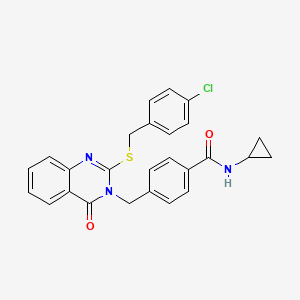
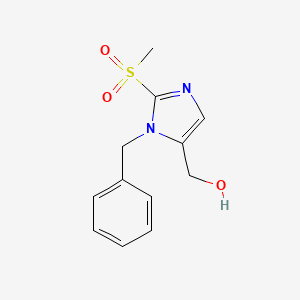
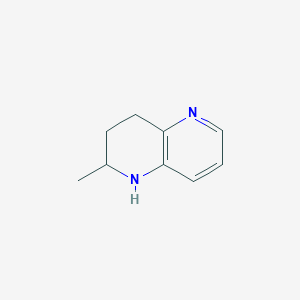
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
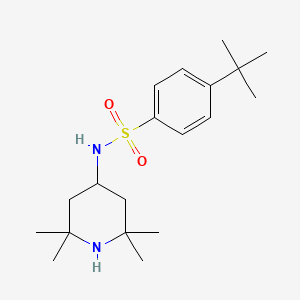
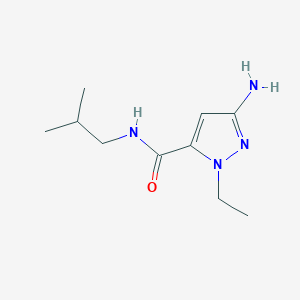
![N-(2,3-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2628810.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]propanamide](/img/structure/B2628812.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2628813.png)
![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
